molecular formula C15H16N2O2 B7713944 N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

Cat. No. B7713944
M. Wt: 256.30 g/mol
InChI Key: QICOZUDSPUAIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This molecule has a complex structure that makes it an interesting target for synthesis and investigation. In

Mechanism of Action

The mechanism of action of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 is complex and not fully understood. It has been shown to inhibit the activity of several enzymes involved in DNA replication and repair, leading to DNA damage and cell death in cancer cells. In addition, N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been found to modulate the activity of ion channels and neurotransmitter receptors in the brain, resulting in neuroprotective effects. Further studies are needed to fully elucidate the mechanism of action of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683.
Biochemical and Physiological Effects:
N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been shown to have several biochemical and physiological effects, including the inhibition of DNA replication and repair, the modulation of ion channels and neurotransmitter receptors, and the induction of apoptosis in cancer cells. In addition, N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been found to have anti-inflammatory and antioxidant properties, suggesting its potential use in the treatment of inflammatory diseases. Further studies are needed to fully understand the biochemical and physiological effects of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683.

Advantages and Limitations for Lab Experiments

N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has several advantages for lab experiments, including its high yield and purity, its potent antitumor and neuroprotective activities, and its potential use as a tool compound in drug discovery programs. However, there are also limitations to its use, including its complex structure, which makes it difficult to synthesize and modify, and its potential toxicity, which requires careful handling and testing.

Future Directions

There are several future directions for the study of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683, including the identification of its molecular targets and pathways, the development of new anticancer and neuroprotective drugs based on its structure and activity, and the investigation of its potential use in the treatment of inflammatory diseases. In addition, further studies are needed to fully understand the biochemical and physiological effects of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 and to optimize its synthesis and modification for use in scientific research.

Synthesis Methods

The synthesis of N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 involves a multi-step process that starts with the reaction of 2-aminobenzophenone with ethyl acetoacetate to form 2-ethyl-3-methyl-4-quinolone. This intermediate is then reacted with ethyl isocyanoacetate to form the corresponding isocyanate, which is then cyclized with ethyl propiolate to form N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683. The final product is obtained in good yield and purity, making it suitable for further investigation.

Scientific Research Applications

N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been studied for its potential applications in various scientific research fields, including cancer research, neuroscience, and drug discovery. This molecule has been shown to have potent antitumor activity in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs. In addition, N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been found to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting its potential use in the treatment of Alzheimer's and Parkinson's diseases. Furthermore, N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide 638683 has been used as a tool compound in drug discovery programs to identify new targets and pathways for the development of novel therapeutics.

properties

IUPAC Name

N-ethyl-2-methyl-9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,10-tetraene-10-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-3-16-15(19)12-8-17-9(2)7-10-5-4-6-11(13(10)17)14(12)18/h4-6,8-9H,3,7H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICOZUDSPUAIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN2C(CC3=C2C(=CC=C3)C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide

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